3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Polymer Science: The compound could be used in the synthesis of new polymers with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multi-step organic reactions. One possible route could include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, a Friedel-Crafts acylation could be used to introduce the propanone group.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a ring-closing reaction, such as an intramolecular etherification.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanone group.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
Oxidation: Products could include carboxylic acids or aldehydes.
Reduction: Products could include secondary alcohols.
Substitution: Products would depend on the nucleophile used but could include various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-one: Similar structure but with a different position of the ketone group.
3-(3-Chlorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one: Similar structure but with an extended carbon chain.
Uniqueness
The unique combination of the chlorophenyl, tetrahydrofuran, and diazepane groups in 3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one may confer specific properties that are not present in similar compounds, such as unique binding affinities or reactivity profiles.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-4-1-3-15(13-16)5-6-18(22)21-9-2-8-20(10-11-21)17-7-12-23-14-17/h1,3-4,13,17H,2,5-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTNSURZZXOSBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC(=CC=C2)Cl)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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